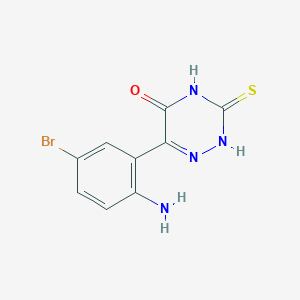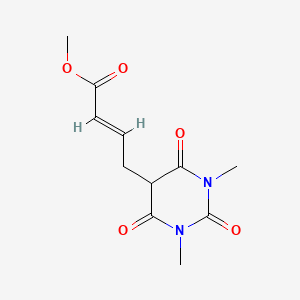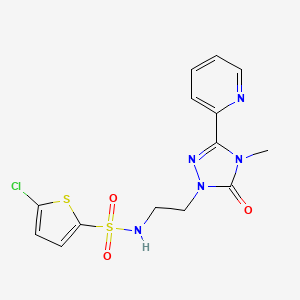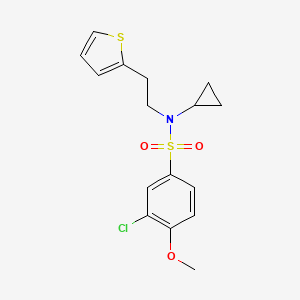
6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, or 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, is a phenyl-substituted triazinone compound. It is a versatile synthetic intermediate, which has found a number of applications in the fields of organic synthesis and medicinal chemistry. It is an important building block for the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrazoles, and triazoles. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is not fully understood. It is believed that the compound acts as a proton donor, which can form hydrogen bonds with other molecules. This enables the compound to interact with a wide range of substrates, including proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one are not well understood. It has been suggested that the compound may act as an antioxidant, and may have anti-inflammatory, anti-bacterial, and anti-cancer properties. However, further research is needed to confirm these effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in laboratory experiments include its low cost, its availability, and its ease of use. The compound is also relatively stable and can be easily stored. The main limitation of using this compound in laboratory experiments is that it is a relatively weak proton donor, which may limit its effectiveness in certain reactions.
Orientations Futures
There are a number of potential future directions for research involving 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other compounds. It could also be used as a starting material for the synthesis of new heterocyclic compounds. Additionally, further research could be conducted into the use of this compound in the synthesis of dyes, pigments, and catalysts. Finally, further research into its potential as an antioxidant and its possible anti-inflammatory, anti-bacterial, and anti-cancer properties could be conducted.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves the condensation of 2-amino-5-bromophenol with thiourea. This reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of around 70°C. The resulting product is then isolated and purified by chromatographic techniques.
Applications De Recherche Scientifique
5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a versatile synthetic intermediate, which has found a number of applications in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrazoles, and triazoles. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs. It has been used in the preparation of cyclic peptides, and in the synthesis of chiral compounds. It has also been used in the synthesis of dyes, pigments, and catalysts.
Propriétés
IUPAC Name |
6-(2-amino-5-bromophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4OS/c10-4-1-2-6(11)5(3-4)7-8(15)12-9(16)14-13-7/h1-3H,11H2,(H2,12,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMLNKSIEKWJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNC(=S)NC2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2907360.png)


![Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2907364.png)
![4-hydroxy-9-(4-methoxyphenyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B2907365.png)

![3-(4-Ethoxyphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2907368.png)

![2-((2,5-difluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2907372.png)



![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2907381.png)